

# Beyond ATR: A Technical Guide to the Molecular Targets of Rizavasertib

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Compound of Interest		
Compound Name:	Rizavasertib	
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Cambridge, MA – November 20, 2025 – This technical guide provides an in-depth analysis of the molecular targets of **Rizavasertib** (also known as A-443654), extending beyond its well-characterized role as an Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the polypharmacology of this compound.

**Rizavasertib** is a potent ATP-competitive inhibitor, primarily investigated for its role in the DNA damage response pathway through the inhibition of ATR. However, comprehensive kinase profiling has revealed that **Rizavasertib** interacts with a broader range of kinases. Understanding these off-target interactions is crucial for a complete comprehension of its biological effects, potential therapeutic applications, and toxicological profile.

This guide summarizes the quantitative data on **Rizavasertib**'s kinase selectivity, details the experimental methodologies used for target identification, and visualizes the key signaling pathways of its molecular targets.

# Quantitative Analysis of Rizavasertib's Kinase Selectivity

**Rizavasertib** has been profiled against extensive kinase panels to determine its selectivity. The primary method for this has been the KINOMEscan<sup>TM</sup> platform, a competitive binding assay.







The data reveals that besides its high affinity for ATR, **Rizavasertib** interacts with several other kinases, particularly from the AGC and CAMK families.

A significant screening of 220 purified kinases demonstrated that at a concentration of 1  $\mu$ M, **Rizavasertib** inhibited 47 kinases by more than 90%[1]. Further data from the Harvard Medical School (HMS) LINCS project, using a KINOMEscan assay at a 10  $\mu$ M concentration, provides a broader view of its off-target profile[2][3].

Below is a consolidated table of the most significant non-ATR molecular targets of **Rizavasertib**, with binding data expressed as "Percent of Control" (% Ctrl). A lower percentage of control indicates stronger binding of **Rizavasertib** to the kinase. The data is primarily sourced from a comprehensive kinase screen at 1  $\mu$ M and supplemented with data from the HMS LINCS KINOMEscan at 10  $\mu$ M for kinases not present in the former screen.



Target Kinase	Kinase Family	% Ctrl @ 1 μM	% Ctrl @ 10 μΜ	Primary Signaling Pathway(s)
AKT1	AGC	<10	0.1	PI3K/AKT/mTOR , Cell Survival, Proliferation
AKT2	AGC	<10	0.1	PI3K/AKT/mTOR , Glucose Metabolism
AKT3	AGC	<10	0.1	PI3K/AKT/mTOR , Neuronal Development
PRKACA (PKA)	AGC	<10	0.4	cAMP-dependent pathway, Metabolism, Transcription
PRKACB (PKA)	AGC	<10	0.3	cAMP-dependent pathway, Metabolism, Transcription
PRKACG (PKA)	AGC	<10	0.5	cAMP-dependent pathway, Metabolism, Transcription
ROCK1	AGC	<10	1.2	Rho-associated kinase signaling, Cytoskeleton, Cell Motility
ROCK2	AGC	<10	0.8	Rho-associated kinase signaling, Cytoskeleton, Cell Motility



PRKD1 (PKCμ)	САМК	<10	0.2	DAG-PKC signaling, Cell Proliferation, Apoptosis
PRKD2 (PKCν)	САМК	<10	0.3	DAG-PKC signaling, Cell Proliferation, Apoptosis
PRKD3 (PKCν)	САМК	<10	0.4	DAG-PKC signaling, Cell Proliferation, Apoptosis
MAPKAPK2	САМК	<10	2.5	p38 MAPK signaling, Stress Response, Inflammation
PDK1	AGC	<10	3.5	PI3K signaling, Activation of AKT and other AGC kinases
GSK3B	CMGC	<10	5.0	Wnt signaling, Glycogen Metabolism, Cell Fate
RPS6KA1 (RSK1)	AGC	<10	1.8	MAPK/ERK signaling, Cell Growth, Proliferation
RPS6KA3 (RSK2)	AGC	<10	2.1	MAPK/ERK signaling, Cell Growth, Proliferation



AURKA	Other	<10	8.0	Mitotic regulation, Centrosome function
AURKB	Other	<10	9.5	Mitotic regulation, Chromosome segregation
CHEK2	CAMK	Not in 1μM screen	1.5	DNA Damage Response, Cell Cycle Arrest
PLK1	Other	Not in 1μM screen	4.5	Mitotic regulation, Cytokinesis

## **Experimental Protocols**

The primary experimental method for determining the off-target profile of **Rizavasertib** is the KINOMEscan<sup>™</sup> competition binding assay.

## KINOMEscan<sup>™</sup> Competition Binding Assay

Principle: The KINOMEscan<sup>™</sup> assay is a proprietary technology from Eurofins DiscoverX that quantitatively measures the binding of a test compound (**Rizavasertib**) to a large panel of human kinases. The assay is based on a competitive binding format where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase that remains bound to the immobilized ligand is measured, and a lower amount indicates stronger competition from the test compound.

#### Methodology:

- Kinase Expression: Kinases are produced as fusions with a DNA tag.
- Assay Components: The three main components are the DNA-tagged kinase, an immobilized ligand bead, and the test compound (Rizavasertib).



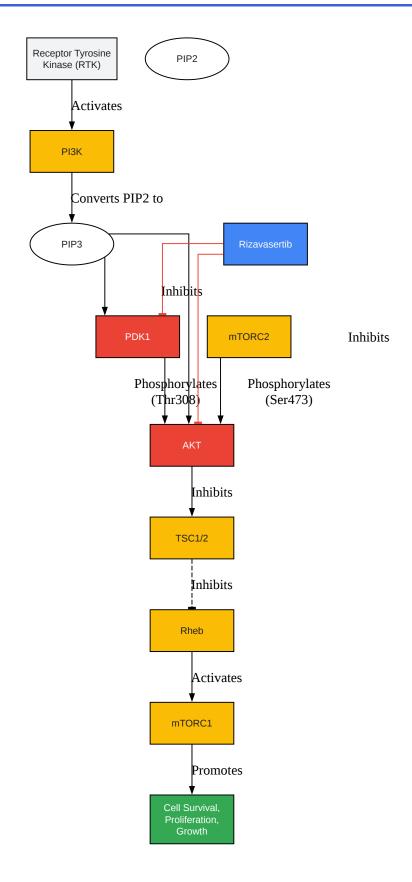
- Competition: The kinase, immobilized ligand, and Rizavasertib (at a specified concentration, e.g., 1 μM or 10 μM) are incubated together to allow for binding to reach equilibrium.
- · Washing: Unbound components are washed away.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).
- Data Analysis: The results are reported as "Percent of Control" (% Ctrl), which is calculated as follows: (Signal in the presence of Rizavasertib / Signal in the presence of DMSO vehicle control) x 100. A % Ctrl of 100 indicates no inhibition, while a lower % Ctrl signifies stronger binding of Rizavasertib to the kinase.

### Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the off-targets of **Rizavasertib** and a generalized workflow for the KINOMEscan<sup>™</sup> assay.

## **PI3K/AKT/mTOR Signaling Pathway**



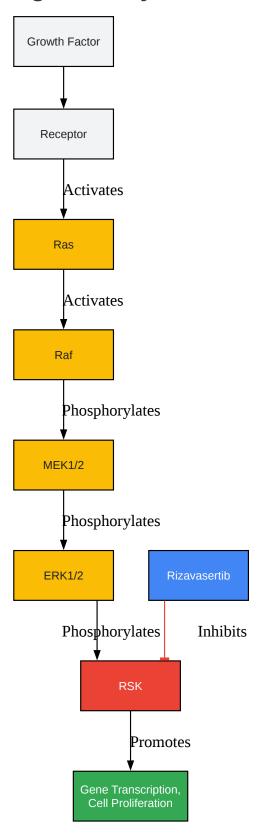


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Caption: PI3K/AKT/mTOR pathway with **Rizavasertib** inhibition points.



## **MAPK/ERK Signaling Pathway**



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Caption: MAPK/ERK pathway showing Rizavasertib's effect on RSK.

#### **KINOMEscan™** Experimental Workflow



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Caption: Generalized workflow for the KINOMEscan™ assay.

#### Conclusion

While **Rizavasertib** is a potent inhibitor of ATR, this technical guide demonstrates its significant interactions with a range of other kinases, most notably within the AGC and CAMK families. The polypharmacology of **Rizavasertib**, particularly its potent inhibition of the PI3K/AKT/mTOR and MAPK/ERK pathway components, suggests that its cellular effects are likely a composite of inhibiting multiple signaling nodes. This information is critical for the rational design of future clinical trials, the interpretation of preclinical and clinical data, and the potential for repurposing **Rizavasertib** for other therapeutic indications. Further investigation into the functional consequences of these off-target interactions is warranted to fully elucidate the mechanism of action of **Rizavasertib**.

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- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
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